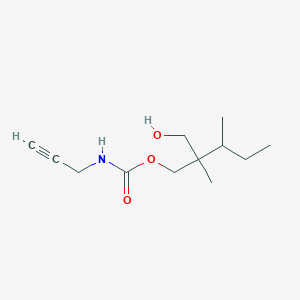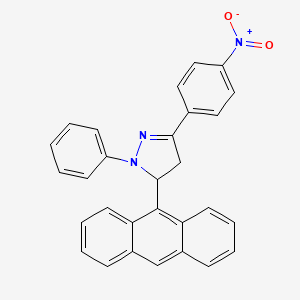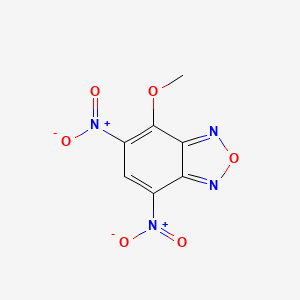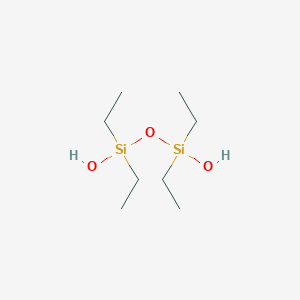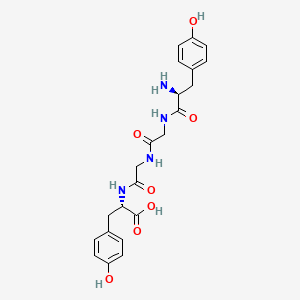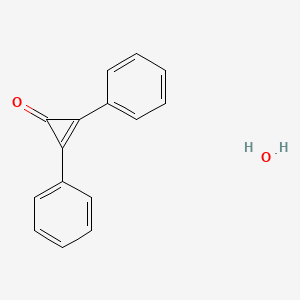![molecular formula C12H13BrO5 B14703191 Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]- CAS No. 18064-90-9](/img/structure/B14703191.png)
Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an ethanone group attached to a phenyl ring substituted with acetyloxy, bromo, and dimethoxy groups. Its molecular formula is C12H13BrO5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]- typically involves multiple steps. One common method starts with the bromination of a dimethoxyphenyl compound, followed by acetylation to introduce the acetyloxy group. The final step involves the formation of the ethanone group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]- involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy group can act as an acetylating agent, modifying proteins and altering their function. The bromo group may participate in halogen bonding, influencing molecular recognition and binding.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanone, 2-(acetyloxy)-1-phenyl-
- Ethanone, 2-(acetyloxy)-1-(3-bromophenyl)-
- Ethanone, 2,2-bis(acetyloxy)-1-phenyl-
Uniqueness
Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]- is unique due to its specific substitution pattern on the phenyl ring. The presence of both acetyloxy and bromo groups, along with dimethoxy substitutions, provides distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
18064-90-9 |
|---|---|
Fórmula molecular |
C12H13BrO5 |
Peso molecular |
317.13 g/mol |
Nombre IUPAC |
(2-acetyl-6-bromo-3,5-dimethoxyphenyl) acetate |
InChI |
InChI=1S/C12H13BrO5/c1-6(14)10-8(16-3)5-9(17-4)11(13)12(10)18-7(2)15/h5H,1-4H3 |
Clave InChI |
VHTXSGRSUCSZSO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=C(C=C1OC)OC)Br)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


